2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole
Overview
Description
2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two diethylaminophenyl groups attached to an oxadiazole ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole typically involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under specific conditions. One common method includes the cyclization of diethylaminobenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and as a component in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole
Uniqueness
2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole is unique due to the presence of diethylamino groups, which enhance its solubility and reactivity compared to other similar compounds. This structural feature also imparts distinct electronic properties, making it valuable in various applications such as organic electronics and medicinal chemistry.
Properties
IUPAC Name |
4-[5-[4-(diethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-N,N-diethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-5-25(6-2)19-13-9-17(10-14-19)21-23-24-22(27-21)18-11-15-20(16-12-18)26(7-3)8-4/h9-16H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGVMZRBRRYLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061878 | |
Record name | Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1679-98-7 | |
Record name | 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1679-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis(N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis[N,N-diethylaniline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of titanium dioxide affect the fluorescence properties of BDD in sol-gel matrixes?
A1: Research indicates that incorporating titanium dioxide into silica matrixes significantly impacts the fluorescence of BDD. As the titanium content increases, the overall fluorescence intensity decreases []. This phenomenon suggests a potential interaction between BDD and the titanium species within the matrix, leading to fluorescence quenching. Furthermore, a distinct BDD excimer fluorescence was observed exclusively in the presence of tetrahedrally coordinated titanium ions during the transition from gel to xerogel []. This observation highlights the critical role of specific titanium species in promoting excimer formation.
Q2: Can BDD form excimers in a pure silica matrix?
A2: Studies show that BDD does not exhibit excimer fluorescence in a pure silica (TEOS) matrix during the sol-gel-xerogel transition []. This finding suggests that the silica environment alone is insufficient to induce the close proximity and specific orientation required for BDD molecules to form excimers. The presence of titanium species, particularly tetrahedrally coordinated titanium ions, appears crucial for facilitating the interactions necessary for excimer formation [].
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